molecular formula C10H12N2OS B7363273 N-spiro[2.3]hexan-2-yl-1,3-thiazole-5-carboxamide

N-spiro[2.3]hexan-2-yl-1,3-thiazole-5-carboxamide

Cat. No.: B7363273
M. Wt: 208.28 g/mol
InChI Key: FVCRSCCGNPUWLC-UHFFFAOYSA-N
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Description

N-spiro[2.3]hexan-2-yl-1,3-thiazole-5-carboxamide is a complex organic compound that features a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Properties

IUPAC Name

N-spiro[2.3]hexan-2-yl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c13-9(7-5-11-6-14-7)12-8-4-10(8)2-1-3-10/h5-6,8H,1-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCRSCCGNPUWLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC2NC(=O)C3=CN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-spiro[2.3]hexan-2-yl-1,3-thiazole-5-carboxamide typically involves the formation of the spirocyclic hexane ring followed by the introduction of the thiazole and carboxamide groups. One common synthetic route includes:

    Formation of the Spirocyclic Hexane Ring: This can be achieved through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.

    Introduction of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the thiazole derivative with an appropriate amine under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and production costs.

Chemical Reactions Analysis

Types of Reactions

N-spiro[2.3]hexan-2-yl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups onto the thiazole ring.

Scientific Research Applications

N-spiro[2.3]hexan-2-yl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-spiro[2.3]hexan-2-yl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-spiro[2.3]hexan-2-yl-1,3-thiazole-4-carboxamide
  • N-spiro[2.3]hexan-2-yl-1,3-thiazole-5-sulfonamide
  • N-spiro[2.3]hexan-2-yl-1,3-thiazole-2-carboxamide

Uniqueness

N-spiro[23]hexan-2-yl-1,3-thiazole-5-carboxamide is unique due to its specific spirocyclic structure and the position of the carboxamide group on the thiazole ring

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